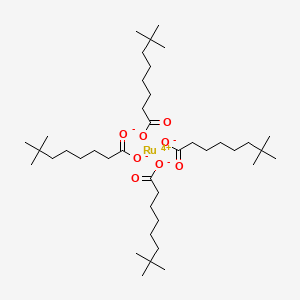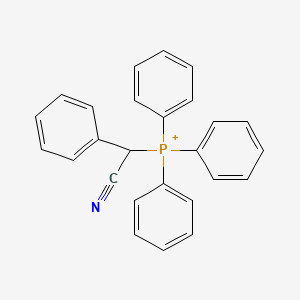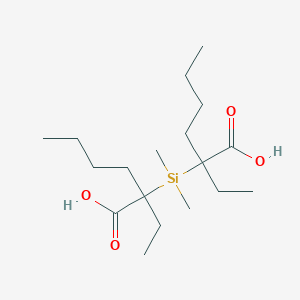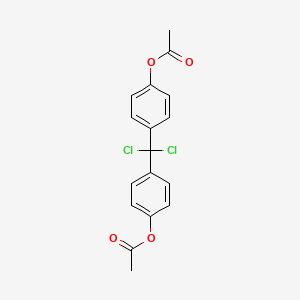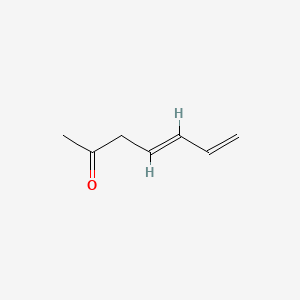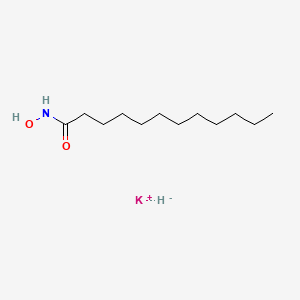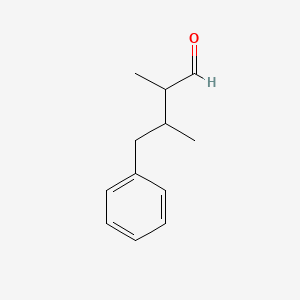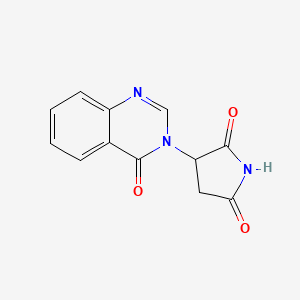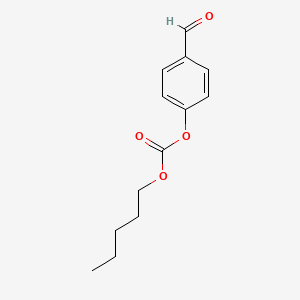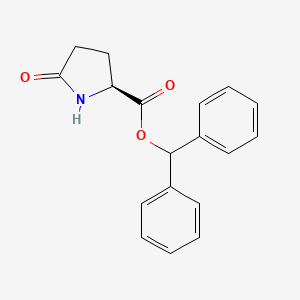
4-Mercapto-1lambda(5)-quinolin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Mercapto-1lambda(5)-quinolin-1-ol is a sulfur-containing heterocyclic compound. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both a mercapto group (-SH) and a quinolin-1-ol structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-1lambda(5)-quinolin-1-ol typically involves the reaction of a quinoline derivative with a sulfur-containing reagent. One common method is the reaction of 4-chloroquinoline with thiourea, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Mercapto-1lambda(5)-quinolin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quinoline ring can undergo substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the quinoline ring can produce various substituted quinolines.
科学研究应用
4-Mercapto-1lambda(5)-quinolin-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-Mercapto-1lambda(5)-quinolin-1-ol involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the quinoline ring can interact with nucleic acids and other biomolecules, affecting their structure and function.
相似化合物的比较
4-Mercapto-1lambda(5)-quinolin-1-ol can be compared with other sulfur-containing heterocycles such as:
4-Mercapto-1,8-naphthalic anhydride: Similar in having a mercapto group, but with a different ring structure.
4-Mercapto-1-methylpiperidine: Contains a mercapto group and a piperidine ring, differing in the nitrogen-containing ring structure.
4-Mercapto-1,2,3,5,7-penta-azaindene: Another sulfur-containing heterocycle with a different arrangement of nitrogen atoms in the ring.
属性
CAS 编号 |
20872-59-7 |
|---|---|
分子式 |
C9H7NOS |
分子量 |
177.22 g/mol |
IUPAC 名称 |
1-hydroxyquinoline-4-thione |
InChI |
InChI=1S/C9H7NOS/c11-10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6,11H |
InChI 键 |
PKFNVBQOFIFSHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


